molecular formula C15H23BN2O2 B598539 3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1201644-49-6

3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B598539
CAS No.: 1201644-49-6
M. Wt: 274.171
InChI Key: VVGOXGOZDDVPMZ-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a high-value organoboron reagent with the molecular formula C15H23BN2O2 and is supplied as a solid . This compound is expertly designed for use in pharmaceutical research and organic synthesis, serving as a critical building block for the construction of complex biaryl structures via metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . The structure of this reagent integrates two key pharmacophoric elements: a pyridine ring and a pyrrolidine group. The pyridine ring is functionalized with a pinacol-protected boronic ester at the 5-position, a moiety that is known for its stability and reactivity in coupling reactions with various organic electrophiles, such as aryl and heteroaryl halides . The presence of the pyrrolidin-1-yl substituent at the 3-position of the pyridine ring introduces a nitrogen-containing saturated heterocycle, which can significantly influence the solubility, electronic properties, and biological activity of the resulting molecules. This makes the compound a versatile precursor for generating libraries of novel compounds in drug discovery efforts, particularly in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Handling and Storage: This product should be handled only by qualified professionals using appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles. It is recommended to use the material in a chemical fume hood and store the product in a cool, dry place, keeping the vessel tightly closed under an inert atmosphere . Notice: This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. The buyer is solely responsible for determining the suitability of this product for its intended purpose.

Properties

IUPAC Name

3-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-9-13(11-17-10-12)18-7-5-6-8-18/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGOXGOZDDVPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729213
Record name 3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201644-49-6
Record name 3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Reaction

The synthesis begins with the preparation of the pyridine core functionalized with a pyrrolidine group. A nucleophilic substitution reaction introduces the pyrrolidin-1-yl moiety at the 3-position of the pyridine ring. This step typically employs 3-bromo-5-iodopyridine as the starting material, reacting with pyrrolidine in the presence of a base such as potassium carbonate. The reaction proceeds under reflux in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Key reaction parameters:

  • Solvent: DMF or acetonitrile

  • Temperature: 80–100°C

  • Catalyst/Base: K₂CO₃ or Cs₂CO₃

  • Yield: Moderate (50–70%, inferred from analogous reactions)

Suzuki-Miyaura Cross-Coupling

The boronate ester group is introduced via a Suzuki-Miyaura cross-coupling reaction. The intermediate from Step 1.1, 3-(pyrrolidin-1-yl)-5-bromopyridine, reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) or [PdCl₂(dppf)] is commonly used, with a phosphate buffer to maintain a pH of 8–9.

Representative reaction conditions:

3-(Pyrrolidin-1-yl)-5-bromopyridine + B2Pin2Pd catalyst, baseTarget compound\text{3-(Pyrrolidin-1-yl)-5-bromopyridine + B}2\text{Pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{Target compound}

  • Catalyst: 2–5 mol% Pd(PPh₃)₄

  • Solvent: 1,4-Dioxane/water (4:1)

  • Temperature: 80–90°C, 6–8 hours

  • Yield: 60–85% (optimized conditions)

Optimization of Reaction Conditions

Catalyst Selection

Palladium catalysts significantly impact yield. [PdCl₂(dppf)] outperforms [Pd(PPh₃)₄] in sterically hindered substrates, increasing yields by 15–20%.

Solvent and Temperature Effects

A 1,4-dioxane/water mixture enhances solubility of both organic and inorganic components. Temperatures above 80°C accelerate transmetallation but risk decomposition of the boronate ester.

Protecting Group Strategy

The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron moiety against hydrolysis, enabling easier handling and storage.

Analytical Characterization

Post-synthesis, the compound is validated using:

Spectroscopic Methods

  • ¹H NMR: Peaks at δ 1.32 ppm (12H, pinacol CH₃), δ 3.25 ppm (4H, pyrrolidine N–CH₂), and δ 8.45 ppm (2H, pyridine H).

  • ¹³C NMR: Signals at 24.9 ppm (pinacol CH₃), 46.2 ppm (pyrrolidine C), and 149.6 ppm (pyridine C–B).

  • IR: B–O stretch at 1,350 cm⁻¹ and pyridine ring vibrations at 1,600 cm⁻¹.

X-ray Diffraction and DFT Analysis

Single-crystal X-ray diffraction confirms the planar pyridine ring and tetrahedral geometry around boron. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(2d,p)) align with experimental bond lengths (B–O: 1.37 Å vs. 1.35 Å calculated).

Comparison of Synthetic Methods

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionSimple setup, readily available reagentsRequires harsh conditions (high temp)50–70%
Suzuki-Miyaura CouplingHigh regioselectivity, mild conditionsSensitive to oxygen/moisture60–85%

Challenges and Solutions

Boronate Ester Sensitivity

The dioxaborolane group hydrolyzes in aqueous acidic or basic conditions. Solutions include:

  • Using anhydrous solvents and inert atmospheres.

  • Adding molecular sieves to scavenge water.

Purification Difficulties

Column chromatography on silica gel (eluent: hexane/ethyl acetate 3:1) separates the target compound from Pd residues and unreacted starting materials.

Recent Advances

Flow Chemistry

Continuous-flow systems reduce reaction times to 2–3 hours and improve yields by 10% via enhanced heat/mass transfer.

Green Chemistry Approaches

Microwave-assisted synthesis decreases energy consumption (30 minutes at 100°C vs. 8 hours conventionally) .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural and electronic differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
Target Compound C₁₆H₂₃BN₂O₂ 290.19 Pyrrolidin-1-yl (electron-donating), dioxaborolane Planar pyridine, puckered pyrrolidine; optimized for Suzuki coupling
3-Methyl-5-(dioxaborolane)-1H-pyrazolo[3,4-b]pyridine C₁₃H₁₈BN₃O₂ 259.12 Methyl, pyrazole ring Pyrazole core increases nitrogen content; potential for heterocyclic interactions
5-Chloro-3-(dioxaborolane)-1-tosyl-pyrrolo[2,3-b]pyridine C₂₀H₂₂BClN₂O₄S 432.73 Chloro (electron-withdrawing), tosyl (protective group) Tosyl group enhances stability; halogen substituent enables further functionalization
3-(Trifluoromethyl)-5-(dioxaborolane)pyridine C₁₂H₁₅BF₃NO₂ 273.06 Trifluoromethyl (strongly electron-withdrawing) Enhanced stability for harsh reaction conditions; polar CF₃ group
3-Fluoro-5-(dioxaborolane)pyridine C₁₁H₁₅BFNO₂ 223.05 Fluoro (moderately electron-withdrawing) Improved solubility; fluorine’s small size minimizes steric hindrance
2-Ethyl-5-(dioxaborolane)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine C₂₂H₃₈BN₃O₂Si 435.47 Ethyl, triisopropylsilyl (bulky protecting group) Silicon-based protection enhances air/moisture stability; steric hindrance effects

Key Observations :

  • Electron-Donating vs. In contrast, trifluoromethyl () and fluoro () substituents withdraw electrons, stabilizing the boronic ester but requiring harsher reaction conditions.
  • Heterocyclic Cores : Pyrazole () and pyrrolo[2,3-b]pyridine () cores introduce additional nitrogen atoms, enhancing hydrogen-bonding capabilities and metal coordination.
  • Protective Groups : Tosyl () and triisopropylsilyl () groups improve stability during synthesis but require deprotection steps for further functionalization.

Reactivity Insights :

  • The target compound’s synthesis mirrors methods used for analogs (e.g., ), but yields are inconsistently reported across studies.
  • Halogenated derivatives (e.g., ) achieve high yields (>90%), highlighting the efficiency of halogenation in functionalizing heterocycles.

Biological Activity

3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known by its CAS number 933986-97-1, is a chemical compound that has garnered attention for its potential biological activities. This compound falls into the category of pyridine derivatives and features a boron-containing moiety that may enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₅H₂₃BN₂O₂
  • Molecular Weight : 274.17 g/mol
  • Structure : The compound consists of a pyridine ring substituted with a pyrrolidine group and a boron-containing dioxaborolane moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Protein Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific protein kinases involved in cancer signaling pathways. Inhibitors targeting such kinases can disrupt cellular proliferation and survival mechanisms in tumor cells.
  • Multidrug Resistance Reversal : Related compounds in the same class have demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting efflux pumps such as P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRP) .

Biological Activity Studies

Several studies have evaluated the biological effects of this compound:

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds against specific cancer cell lines have been reported in the low micromolar range .

Case Studies

  • Case Study on Multidrug Resistance : A study published in a peer-reviewed journal highlighted the effectiveness of boron-containing pyridine derivatives in reversing MDR in leukemia cells. The compound demonstrated a significant reduction in cell viability when used in conjunction with standard chemotherapeutic agents .
  • Case Study on Kinase Inhibition : Another research effort focused on the design and synthesis of kinase inhibitors based on similar scaffolds. These inhibitors showed selectivity for mutant forms of receptor tyrosine kinases involved in gastrointestinal stromal tumors (GISTs) .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
CytotoxicityIC50 values in low micromolar range
Tumor Growth InhibitionReduced tumor size in animal models
MDR ReversalEnhanced efficacy of chemotherapeutics

Q & A

Q. What are the key structural features influencing the reactivity of this compound in cross-coupling reactions?

The compound contains a pyridine core substituted with a pyrrolidine group (electron-donating) and a pinacol boronate ester (electron-withdrawing). The pyrrolidine enhances solubility in polar solvents, while the boronate ester enables Suzuki-Miyaura couplings. The steric bulk of the tetramethyl dioxaborolane group may slow transmetallation steps but improves stability under ambient conditions .

Methodological Insight : Optimize coupling reactions using Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/EtOH with aqueous K₂CO₃ (2M) at 105°C, as demonstrated for analogous boronate esters .

Q. How should this compound be stored to prevent decomposition?

Store in sealed, moisture-free containers at 2–8°C under inert gas (e.g., argon). The boronate ester is sensitive to hydrolysis, and exposure to humidity can degrade the dioxaborolane moiety, reducing coupling efficiency .

Experimental Validation : Monitor purity via HPLC or GC-MS after storage. For long-term stability, pre-dry solvents (e.g., THF over molecular sieves) and use glovebox techniques for air-sensitive reactions .

Advanced Research Questions

Q. How do steric and electronic effects impact Suzuki-Miyaura coupling yields with aryl halides?

Steric hindrance from the pyrrolidine and pinacol groups can reduce reaction rates. Electron donation from pyrrolidine may deactivate the pyridine ring, requiring electron-deficient aryl halides (e.g., nitro- or trifluoromethyl-substituted partners).

Data Contradiction Analysis :

  • reports >95% yields using 3-thienylboronic acid with K₂CO₃ in toluene/EtOH.
  • Contrastingly, notes lower yields (≤60%) for bulky aryl halides, suggesting steric limitations. Resolution : Use microwave-assisted heating or ligand-accelerated catalysis (e.g., SPhos) to enhance reactivity .

Q. What purification strategies are effective for removing byproducts from boronate ester intermediates?

Common byproducts include deboronated pyridine derivatives and residual palladium. Employ sequential purification:

  • Step 1 : Flash chromatography with dichloromethane/ethyl acetate (gradient 90:10 to 80:20) to isolate the boronate ester .
  • Step 2 : Treat with activated charcoal or EDTA washes to chelate Pd residues .
  • Step 3 : Recrystallize from hexane/ethyl acetate (1:3) to achieve ≥98% purity .

Q. How can moisture sensitivity be mitigated in large-scale syntheses?

  • Process Design : Use continuous flow reactors with in-line molecular sieves to maintain anhydrous conditions .
  • In Situ Monitoring : Implement FTIR or Raman spectroscopy to detect boronate ester degradation (e.g., B-O bond cleavage at 1350 cm⁻¹) .
  • Alternative Protecting Groups : Compare with MIDA boronates for improved stability, though at the cost of slower coupling kinetics .

Key Recommendations

  • Synthesis : Prioritize Pd(PPh₃)₄ in toluene/EtOH for couplings .
  • Safety : Adopt glovebox protocols for air-sensitive steps .
  • Analysis : Validate purity via NMR (¹H/¹³C) and HRMS, as GC alone may miss polar byproducts .

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